1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group, a sulfonyl group, and a dioxoazolidinyl moiety attached to a benzene ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the dioxoazolidinyl moiety: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions to form the dioxoazolidinyl ring.
Acetylation: The final step involves the acetylation of the benzene ring using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Acetyl-3-({[4-(2,5-dioxoazolidinyl)-3-methylphenyl]sulfonyl}amino)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-10-16(6-7-17(12)21-18(23)8-9-19(21)24)27(25,26)20-15-5-3-4-14(11-15)13(2)22/h3-7,10-11,20H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITZSYDFJSIIRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)N3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.